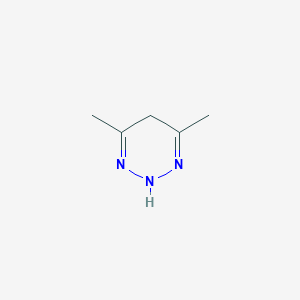![molecular formula C5H13NO B14434352 [(2-Methylpropyl)amino]methanol CAS No. 76733-32-9](/img/structure/B14434352.png)
[(2-Methylpropyl)amino]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2-Methylpropyl)amino]methanol is an organic compound that features both an amino group and a hydroxyl group This dual functionality makes it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methylpropyl)amino]methanol can be achieved through several methods:
Reductive Amination: One common method involves the reductive amination of isobutyraldehyde with formaldehyde and ammonia. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst.
Hydroamination: Another method is the hydroamination of allyl alcohol with isobutylamine. This reaction can be catalyzed by transition metal complexes.
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of fixed-bed reactors and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: [(2-Methylpropyl)amino]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sulfuric acid
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Secondary amines, alcohols
Substitution: Halides, esters
Aplicaciones Científicas De Investigación
[(2-Methylpropyl)amino]methanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of drugs that target specific receptors in the body.
Industry: The compound is used in the production of surfactants, emulsifiers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(2-Methylpropyl)amino]methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic attacks. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
[(2-Methylpropyl)amino]methanol can be compared with other amino alcohols such as ethanolamine, isopropanolamine, and butanolamine. While these compounds share similar functional groups, this compound is unique due to its branched alkyl chain, which can influence its reactivity and interactions with other molecules.
List of Similar Compounds
- Ethanolamine
- Isopropanolamine
- Butanolamine
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
| 76733-32-9 | |
Fórmula molecular |
C5H13NO |
Peso molecular |
103.16 g/mol |
Nombre IUPAC |
(2-methylpropylamino)methanol |
InChI |
InChI=1S/C5H13NO/c1-5(2)3-6-4-7/h5-7H,3-4H2,1-2H3 |
Clave InChI |
PECBIUUIYYDHRC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CNCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Methylphenyl)propan-2-yl]-2-phenylacetamide](/img/structure/B14434277.png)


![N-(3-Chlorophenyl)-1,1,1-tris[(propan-2-yl)oxy]silanamine](/img/structure/B14434306.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,5-diol](/img/structure/B14434333.png)


